molecular formula C16H17NO3 B14207659 3-Phenylpropyl 4-amino-3-hydroxybenzoate CAS No. 819869-99-3

3-Phenylpropyl 4-amino-3-hydroxybenzoate

Cat. No.: B14207659
CAS No.: 819869-99-3
M. Wt: 271.31 g/mol
InChI Key: QMFSTTFYWSCGAQ-UHFFFAOYSA-N
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Description

3-Phenylpropyl 4-amino-3-hydroxybenzoate is a chemical compound with the molecular formula C16H19NO3. It is a derivative of 4-amino-3-hydroxybenzoic acid, which is known for its potential applications in various fields due to its unique chemical structure. This compound is of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl 4-amino-3-hydroxybenzoate typically involves the esterification of 4-amino-3-hydroxybenzoic acid with 3-phenylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of biocatalysts, such as engineered enzymes, can also be explored to achieve more sustainable and efficient production processes.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 4-amino-3-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-phenylpropyl 4-amino-3-oxobenzoate.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Phenylpropyl 4-amino-3-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl 4-amino-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-hydroxybenzoic acid: A precursor to 3-Phenylpropyl 4-amino-3-hydroxybenzoate.

    3-Phenylpropyl 4-hydroxybenzoate: Lacks the amino group, leading to different chemical properties.

    3-Phenylpropyl 4-amino-3-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of both an amino and a hydroxyl group on the benzene ring, which allows for a wide range of chemical reactions and potential applications. This combination of functional groups makes it a versatile compound for research and industrial purposes.

Properties

CAS No.

819869-99-3

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

3-phenylpropyl 4-amino-3-hydroxybenzoate

InChI

InChI=1S/C16H17NO3/c17-14-9-8-13(11-15(14)18)16(19)20-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10,17H2

InChI Key

QMFSTTFYWSCGAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)C2=CC(=C(C=C2)N)O

Origin of Product

United States

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